molecular formula C10H19NO2 B15263839 4-(Butoxymethyl)piperidin-2-one

4-(Butoxymethyl)piperidin-2-one

Cat. No.: B15263839
M. Wt: 185.26 g/mol
InChI Key: MGURFBDXWKWGHN-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)piperidin-2-one is a chemical compound belonging to the piperidinone family Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with butoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Butoxymethyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 4-(Butoxymethyl)piperidin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butoxymethyl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Piperidin-2-one: The parent compound without the butoxymethyl group.

    4-(Methoxymethyl)piperidin-2-one: A similar compound with a methoxymethyl group instead of butoxymethyl.

    4-(Ethoxymethyl)piperidin-2-one: Another derivative with an ethoxymethyl group.

Uniqueness: 4-(Butoxymethyl)piperidin-2-one is unique due to the presence of the butoxymethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the butoxymethyl group imparts desired properties.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

4-(butoxymethyl)piperidin-2-one

InChI

InChI=1S/C10H19NO2/c1-2-3-6-13-8-9-4-5-11-10(12)7-9/h9H,2-8H2,1H3,(H,11,12)

InChI Key

MGURFBDXWKWGHN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CCNC(=O)C1

Origin of Product

United States

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